N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with a phenyl group at the N-position, a pyridin-4-yl group at the 1-position, and a carbothioamide (C=S) moiety at the 2-position.
Properties
IUPAC Name |
N-phenyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOIQXWSXMBLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function. The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antioxidant, antimicrobial, and antifungal activities, suggesting they may affect pathways related to these biological processes.
Pharmacokinetics
Similar compounds have been reported to exhibit significant systemic exposure and oral bioavailability.
Result of Action
Similar compounds have been reported to exhibit antioxidant, antimicrobial, and antifungal activities, suggesting that they may exert protective effects against oxidative stress and microbial infections at the molecular and cellular levels.
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction conditions, suggesting that environmental factors may also influence the compound’s action and stability.
Biological Activity
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound with potential biological activities that merit detailed exploration. This article delves into its synthesis, biological mechanisms, and various bioactive properties, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyridine ring and a pyrazine moiety. Its synthesis typically involves the cyclization of pyridine derivatives with hydrazines, followed by carbothioamide formation. The general synthetic route can be summarized as follows:
- Starting Materials : Pyridine-4-carboxylic acid and phenylhydrazine.
- Cyclization : Utilizing phosphorus oxychloride to facilitate the formation of the dihydropyrrolo structure.
- Final Modification : Conversion to the carbothioamide via thioketone intermediates.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound.
Anticancer Activity
Recent studies have shown that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine | A549 | 5.12 |
| N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine | HCT116 | 6.45 |
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation:
- Mechanism of Action : It binds to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), modulating their activity and potentially reducing inflammatory responses .
Antimicrobial Properties
Preliminary evaluations suggest that N-phenyl derivatives exhibit antimicrobial activity against various bacterial strains:
- Study Findings : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Studies
A notable case study involved the evaluation of similar compounds extracted from Streptomyces species. These compounds demonstrated promising antifungal activity with minimal cytotoxic effects on human erythrocytes .
Comparison with Similar Compounds
Table 1: Functional Group Comparison
Substituent Variations and Their Effects
Aromatic Substituents
Alkyl vs. Aryl Substituents
Table 2: Substituent Impact on Properties
Research Findings and Data Gaps
- Activity Data: No direct biological activity data for the target compound are available in the evidence. However, fluorinated carboxamides (e.g., ) are often explored as kinase inhibitors due to their binding affinity.
- Physical Properties : Key data such as melting points, solubility, and stability are absent for most compounds, highlighting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
